
N6-Acetyl-2'-deoxy-5'-O-DMT-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Acetyl-2’-deoxy-5’-O-DMT-adenosine is a modified nucleoside that plays a significant role in the biomedicine industry. It is known for its application in the synthesis of modified DNA or RNA strands, which are crucial for various research and therapeutic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-Acetyl-2’-deoxy-5’-O-DMT-adenosine involves multiple steps. One common method includes the protection of the hydroxyl groups of the nucleoside, followed by acetylation at the N6 position. The 5’-hydroxyl group is protected using a dimethoxytrityl (DMT) group, and the 2’-deoxy position is maintained throughout the synthesis .
Industrial Production Methods
Industrial production of N6-Acetyl-2’-deoxy-5’-O-DMT-adenosine typically involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield, which are essential for its application in pharmaceutical and research settings.
Análisis De Reacciones Químicas
Types of Reactions
N6-Acetyl-2’-deoxy-5’-O-DMT-adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Commonly used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
N6-Acetyl-2’-deoxy-5’-O-DMT-adenosine is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of modified nucleic acids.
Biology: In the study of DNA and RNA interactions and modifications.
Medicine: For the development of novel pharmaceuticals targeting specific diseases.
Industry: In the production of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of N6-Acetyl-2’-deoxy-5’-O-DMT-adenosine involves its incorporation into DNA or RNA strands. This incorporation can alter the structure and function of the nucleic acids, affecting various molecular pathways and targets. The specific effects depend on the context in which the compound is used, such as gene expression studies or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine: Another modified nucleoside used in oligonucleotide synthesis.
2’-Deoxy-5’-O-DMT-N6-Fmoc-adenosine: Used as a phosphoramidite derivative in the synthesis of modified DNA or RNA strands.
Uniqueness
N6-Acetyl-2’-deoxy-5’-O-DMT-adenosine is unique due to its specific acetylation at the N6 position and the protection of the 5’-hydroxyl group with a DMT group. These modifications enhance its stability and functionality in various applications, making it a valuable tool in scientific research and pharmaceutical development.
Propiedades
Fórmula molecular |
C33H33N5O6 |
|---|---|
Peso molecular |
595.6 g/mol |
Nombre IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]acetamide |
InChI |
InChI=1S/C33H33N5O6/c1-21(39)37-31-30-32(35-19-34-31)38(20-36-30)29-17-27(40)28(44-29)18-43-33(22-7-5-4-6-8-22,23-9-13-25(41-2)14-10-23)24-11-15-26(42-3)16-12-24/h4-16,19-20,27-29,40H,17-18H2,1-3H3,(H,34,35,37,39)/t27-,28+,29+/m0/s1 |
Clave InChI |
VNSSKBVNYIUIEI-ZGIBFIJWSA-N |
SMILES isomérico |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
SMILES canónico |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
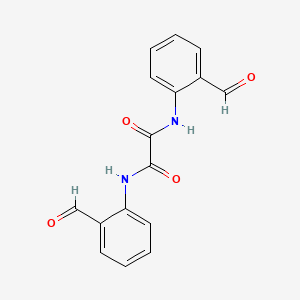

![1H-Naphtho[2,3-e]perimidine-2,8,13(3H)-trione](/img/structure/B14754226.png)
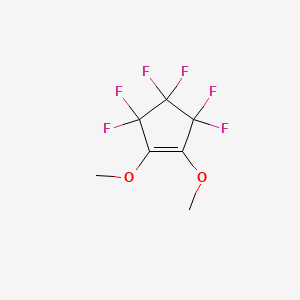
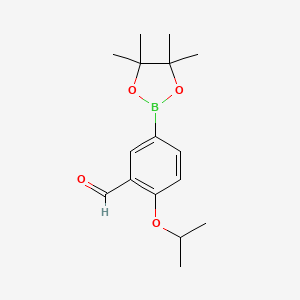
![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
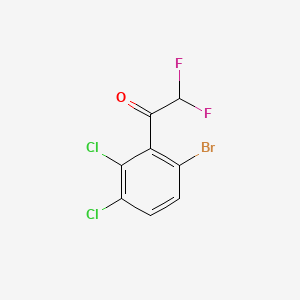
![5-[(4-Fluorophenyl)(hydroxy)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14754248.png)
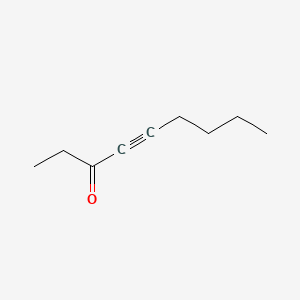
![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)

![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)
